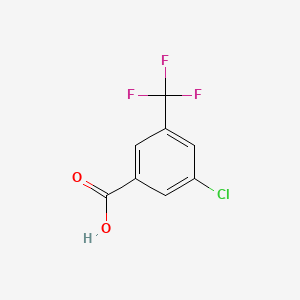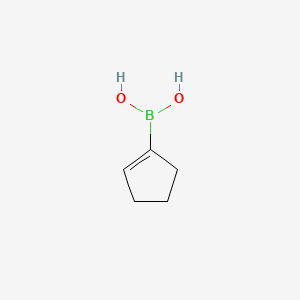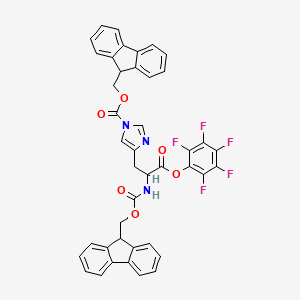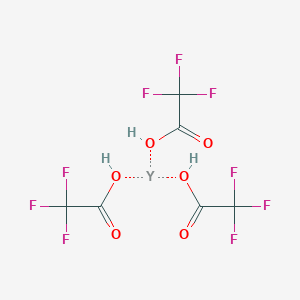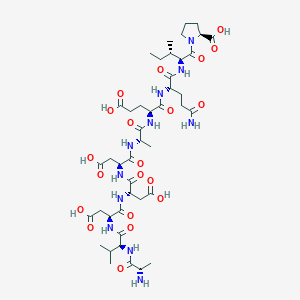
Laccase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
A copper-containing oxidoreductase enzyme that catalyzes the oxidation of 4-benzenediol to 4-benzosemiquinone. It also has activity towards a variety of O-quinols and P-quinols. It primarily found in FUNGI and is involved in LIGNIN degradation, pigment biosynthesis and detoxification of lignin-derived products.
Scientific Research Applications
Environmental Remediation and Pollution Control
Laccases are noted for their capacity to oxidize phenolic and non-phenolic lignin-related compounds and resistant environmental pollutants, marking their significance in biotechnological applications. These enzymes are pivotal in controlling environmental pollution, soil bioremediation, and the biodegradation of environmental phenolic pollutants. They play a crucial role in the removal of endocrine disruptors and are employed in biosensors and analytical applications to monitor a broad spectrum of compounds, thus contributing to a cleaner environment (Othman, Rodríguez-Couto, & Mechichi, 2022).
Industrial Effluent Detoxification
Laccases are recognized for their role in the detoxification of industrial effluents, predominantly from the paper and pulp, textile, and petrochemical industries. Their ability to remove xenobiotic substances and produce polymeric products also makes them a vital tool for bioremediation purposes, including the cleanup of herbicides, pesticides, and certain explosives in soil (Couto & Herrera, 2006).
Food Industry
In the food industry, laccases are employed for various technological purposes including the stabilization of must and wine, and modification of molecules naturally occurring in foods and beverages. Their interaction with phenols, carbohydrates, unsaturated fatty acids, and thiol-containing proteins can significantly influence the quality and stability of food products (Backes et al., 2021).
Water Purification
The immobilization of laccase enhances its stability and operational viability, making it a promising biocatalyst for micro-pollutants removal and water purification. The reusability of immobilized laccase adds an economic advantage to its practical applications in water purification technologies (Zhou, Zhang, & Yanpeng, 2021).
Synthesis of Organic Compounds
Laccases are extensively used in organic synthesis, environmental pollutant treatment, and other biotechnological applications. Their involvement in dimerization, polymerization, oxidation, and amination of organic compounds highlights their versatility and importance in the development of green chemistry technologies (Mogharabi & Faramarzi, 2014).
Fabrication of Green Composites
The specific ability of laccases to oxidize lignin is exploited in the fabrication of green composites, especially in the pulp and paper industry. The laccase-mediated treatments of fibers result in the generation of free radicals on the fiber surface, facilitating cross-linking reactions and contributing to the manufacturing of binderless fiberboards and green composites (Nasir et al., 2015).
properties
Product Name |
Laccase |
|---|---|
Molecular Formula |
C44H69N11O20 |
Molecular Weight |
1072.1 g/mol |
IUPAC Name |
(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C44H69N11O20/c1-7-19(4)34(43(73)55-14-8-9-27(55)44(74)75)54-38(68)22(10-12-28(46)56)49-37(67)23(11-13-29(57)58)48-36(66)21(6)47-39(69)24(15-30(59)60)50-40(70)25(16-31(61)62)51-41(71)26(17-32(63)64)52-42(72)33(18(2)3)53-35(65)20(5)45/h18-27,33-34H,7-17,45H2,1-6H3,(H2,46,56)(H,47,69)(H,48,66)(H,49,67)(H,50,70)(H,51,71)(H,52,72)(H,53,65)(H,54,68)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,74,75)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,33-,34-/m0/s1 |
InChI Key |
AYXDLUGNBPVAHO-VZWDUYIWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
sequence |
AVDDDAEQIP |
synonyms |
Laccase Laccase B Laccase I Laccase II Laccase III Oxidase, p-Diphenol Oxidase, Urishiol p Diphenol Oxidase p-Diphenol Oxidase Urishiol Oxidase |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B1630726.png)
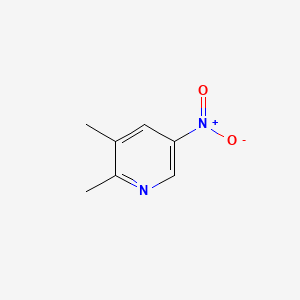
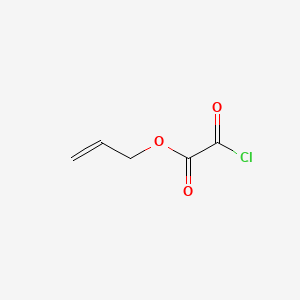
![Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt](/img/structure/B1630743.png)
![Tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B1630744.png)
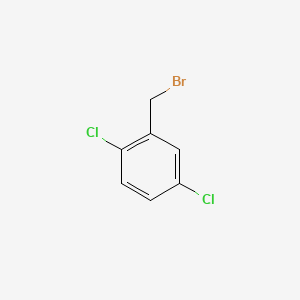
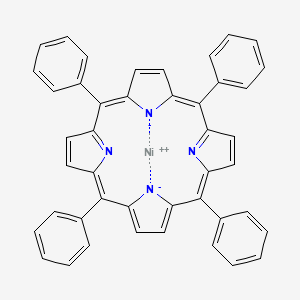
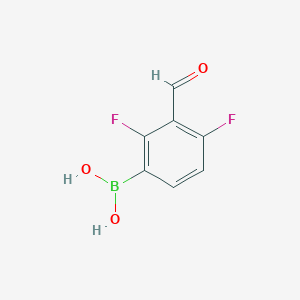
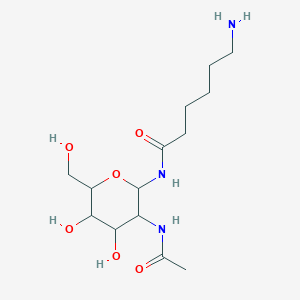
![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B1630758.png)
